molecular formula C11H10BrN B11875677 8-Bromo-5,6-dimethylquinoline

8-Bromo-5,6-dimethylquinoline

Cat. No.: B11875677
M. Wt: 236.11 g/mol
InChI Key: BSKRKDXLAPCGEM-UHFFFAOYSA-N
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Description

8-Bromo-5,6-dimethylquinoline is a chemical compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and applications in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Bromo-5,6-dimethylquinoline typically involves the bromination of 5,6-dimethylquinoline. One common method includes the use of bromine in an organic solvent such as chloroform or acetic acid. The reaction is carried out under controlled conditions to ensure selective bromination at the 8-position .

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using automated reactors. The use of catalysts and optimized reaction conditions can enhance yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions: 8-Bromo-5,6-dimethylquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Substitution: Formation of 8-amino-5,6-dimethylquinoline or 8-thio-5,6-dimethylquinoline.

    Oxidation: Formation of this compound N-oxide.

    Reduction: Formation of 5,6-dimethylquinoline.

Scientific Research Applications

8-Bromo-5,6-dimethylquinoline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 8-Bromo-5,6-dimethylquinoline involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes or interfere with DNA replication, leading to its antimicrobial or anticancer effects. The bromine atom and methyl groups play a crucial role in enhancing its binding affinity and specificity .

Comparison with Similar Compounds

Uniqueness: Its specific substitution pattern allows for targeted chemical modifications and diverse biological activities .

Properties

Molecular Formula

C11H10BrN

Molecular Weight

236.11 g/mol

IUPAC Name

8-bromo-5,6-dimethylquinoline

InChI

InChI=1S/C11H10BrN/c1-7-6-10(12)11-9(8(7)2)4-3-5-13-11/h3-6H,1-2H3

InChI Key

BSKRKDXLAPCGEM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=C1C)C=CC=N2)Br

Origin of Product

United States

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